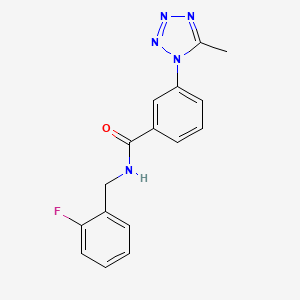![molecular formula C20H19ClN4O3S3 B12165869 2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-(2,3-dimethoxyphenyl)methylideneamino]acetamide](/img/structure/B12165869.png)
2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-(2,3-dimethoxyphenyl)methylideneamino]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[[5-[(2-Chlorphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-(2,3-Dimethoxyphenyl)methylideneamino]acetamid ist eine komplexe organische Verbindung, die zur Klasse der Thiadiazole gehört. Thiadiazole sind heterocyclische Verbindungen, die sowohl Schwefel- als auch Stickstoffatome in einem fünfgliedrigen Ring enthalten. Diese spezielle Verbindung zeichnet sich durch ihre einzigartige Struktur aus, die einen Thiadiazolring, eine Chlorphenylgruppe und eine Dimethoxyphenylgruppe umfasst.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-[[5-[(2-Chlorphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-(2,3-Dimethoxyphenyl)methylideneamino]acetamid umfasst in der Regel mehrere Schritte. Ein gängiger Syntheseweg umfasst die folgenden Schritte:
Bildung des Thiadiazolrings: Der Thiadiazolring wird synthetisiert, indem ein geeignetes Vorläufermolekül, wie beispielsweise Thiosemicarbazid, unter sauren Bedingungen mit einem Chlorphenylderivat umgesetzt wird.
Einführung der Methylsulfanyl-Gruppe: Die Methylsulfanyl-Gruppe wird eingeführt, indem das Zwischenprodukt mit einem Methylierungsmittel, wie beispielsweise Methyliodid, in Gegenwart einer Base umgesetzt wird.
Bildung der Acetamid-Einheit: Die Acetamid-Einheit wird gebildet, indem das Zwischenprodukt unter basischen Bedingungen mit einem Acylierungsmittel, wie beispielsweise Essigsäureanhydrid, umgesetzt wird.
Kondensation mit der Dimethoxyphenyl-Gruppe: Der letzte Schritt beinhaltet die Kondensation des Zwischenprodukts mit einem Dimethoxyphenylderivat in Gegenwart eines geeigneten Katalysators, wie beispielsweise p-Toluolsulfonsäure, um die gewünschte Verbindung zu bilden.
Industrielle Produktionsmethoden
Industrielle Produktionsmethoden für diese Verbindung können ähnliche Synthesewege umfassen, sind aber für die Großproduktion optimiert. Dazu gehört die Verwendung von kontinuierlichen Durchflussreaktoren, automatisierten Syntheseplattformen und fortschrittlichen Reinigungstechniken, um eine hohe Ausbeute und Reinheit zu gewährleisten.
Analyse Chemischer Reaktionen
Reaktionstypen
2-[[5-[(2-Chlorphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-(2,3-Dimethoxyphenyl)methylideneamino]acetamid unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere an den Schwefelatomen, was zur Bildung von Sulfoxiden oder Sulfonen führt.
Reduktion: Reduktionsreaktionen können an den Nitrogruppen auftreten, wodurch sie in Amine umgewandelt werden.
Substitution: Die Verbindung kann nucleophile Substitutionsreaktionen eingehen, insbesondere an der Chlorphenylgruppe, wobei das Chloratom durch andere Nucleophile ersetzt wird.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid (H₂O₂) und m-Chlorperbenzoesäure (m-CPBA).
Reduktion: Häufige Reduktionsmittel sind Natriumborhydrid (NaBH₄) und Lithiumaluminiumhydrid (LiAlH₄).
Substitution: Häufige Nucleophile sind Amine, Thiole und Alkoxide.
Hauptsächlich gebildete Produkte
Oxidation: Bildung von Sulfoxiden oder Sulfonen.
Reduktion: Bildung von Aminen.
Substitution: Bildung von substituierten Derivaten mit verschiedenen funktionellen Gruppen.
Wissenschaftliche Forschungsanwendungen
2-[[5-[(2-Chlorphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-(2,3-Dimethoxyphenyl)methylideneamino]acetamid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Verwendung als Baustein für die Synthese komplexerer Moleküle und als Reagenz in verschiedenen organischen Reaktionen.
Biologie: Untersucht wegen seines Potenzials als antimikrobielles und antimykotisches Mittel aufgrund seiner einzigartigen Strukturmerkmale.
Medizin: Erforscht wegen seiner potenziellen therapeutischen Anwendungen, darunter entzündungshemmende und krebshemmende Eigenschaften.
Industrie: Wird bei der Entwicklung neuer Materialien und als Katalysator in verschiedenen industriellen Prozessen eingesetzt.
Wirkmechanismus
Der Wirkungsmechanismus von 2-[[5-[(2-Chlorphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-(2,3-Dimethoxyphenyl)methylideneamino]acetamid beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen und Signalwegen. Die Verbindung ist bekannt für:
Hemmung von Enzymen: Sie kann bestimmte Enzyme hemmen, indem sie an ihre aktiven Zentren bindet und so ihre Aktivität blockiert.
Modulation von Signalwegen: Sie kann verschiedene Signalwege modulieren, die am Zellwachstum, der Differenzierung und der Apoptose beteiligt sind.
Induktion von Zellstress: Sie kann zelluläre Stressreaktionen induzieren, was zur Aktivierung von Schutzmechanismen oder zum Zelltod führt.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2-(2-Chlorphenyl)-5-(methylsulfanyl)-1,3,4-oxadiazol: Ähnliche Struktur, aber mit einem Oxadiazolring anstelle eines Thiadiazolrings.
2-(4-Chlorphenyl)-5-phenyl-1,3,4-oxadiazol: Ähnliche Struktur, aber mit einer Phenylgruppe anstelle einer Dimethoxyphenylgruppe.
2-(2,4-Dichlorphenyl)-5-(methylsulfanyl)-1,3,4-oxadiazol: Ähnliche Struktur, aber mit zusätzlichen Chloratomen am Phenylring.
Einzigartigkeit
Die Einzigartigkeit von 2-[[5-[(2-Chlorphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-(2,3-Dimethoxyphenyl)methylideneamino]acetamid liegt in seiner spezifischen Kombination von funktionellen Gruppen und Strukturmerkmalen, die ihm eine besondere chemische Reaktivität und biologische Aktivität verleihen. Dies macht es zu einer wertvollen Verbindung für verschiedene wissenschaftliche Forschungsanwendungen und potenzielle therapeutische Anwendungen.
Eigenschaften
Molekularformel |
C20H19ClN4O3S3 |
|---|---|
Molekulargewicht |
495.0 g/mol |
IUPAC-Name |
2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(Z)-(2,3-dimethoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C20H19ClN4O3S3/c1-27-16-9-5-7-13(18(16)28-2)10-22-23-17(26)12-30-20-25-24-19(31-20)29-11-14-6-3-4-8-15(14)21/h3-10H,11-12H2,1-2H3,(H,23,26)/b22-10- |
InChI-Schlüssel |
QJRCZABLTKSAOK-YVNNLAQVSA-N |
Isomerische SMILES |
COC1=CC=CC(=C1OC)/C=N\NC(=O)CSC2=NN=C(S2)SCC3=CC=CC=C3Cl |
Kanonische SMILES |
COC1=CC=CC(=C1OC)C=NNC(=O)CSC2=NN=C(S2)SCC3=CC=CC=C3Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B12165790.png)

![N-[2-(4-hydroxyphenyl)ethyl]-3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide](/img/structure/B12165799.png)
![N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B12165803.png)
![2-(5-methoxy-1H-indol-1-yl)-1-[4-(2,3,4-trimethoxybenzyl)piperazin-1-yl]ethanone](/img/structure/B12165815.png)

![N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-2-(2-methylphenoxy)acetamide](/img/structure/B12165823.png)
![N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-methyl-2-(2-propylpyridin-4-yl)-1,3-thiazole-5-carboxamide](/img/structure/B12165832.png)
![methyl (2E)-7-methyl-2-(4-methylbenzylidene)-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12165842.png)
![1-(4,6-dimethylpyrimidin-2-yl)-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]piperidine-3-carboxamide](/img/structure/B12165846.png)
![2-{[5-(4-chlorophenyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(4-hydroxyphenyl)ethylidene]acetohydrazide](/img/structure/B12165848.png)

![2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]acetamide](/img/structure/B12165855.png)
![2-(1,3-benzothiazol-2-yl)-N'-[(2-chlorophenyl)carbonyl]pyridine-3-carbohydrazide](/img/structure/B12165866.png)
